4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine moiety, which is further substituted with an ethylsulfanylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Ethylsulfanylbenzoyl Group: This step involves the reaction of the pyrrolidine derivative with ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves the coupling of the pyrrolidine derivative with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors.
Biological Research: It can serve as a probe for studying the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ethylsulfanylbenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine and pyridine rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of the ethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-23-17-6-4-3-5-16(17)18(21)20-12-9-15(13-20)22-14-7-10-19-11-8-14/h3-8,10-11,15H,2,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIAOOEDOGXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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